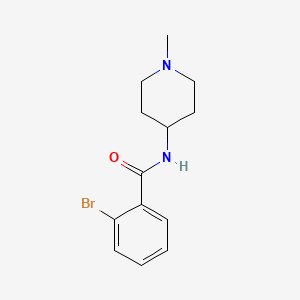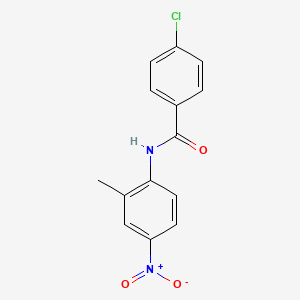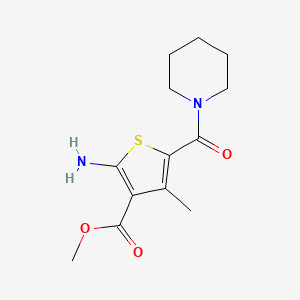
2-bromo-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(1-methyl-4-piperidinyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of cancer and other diseases. By inhibiting HDACs, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide may alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to its anti-cancer effects. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to reduce inflammation and pain in animal models, suggesting its potential as a treatment for chronic pain.
实验室实验的优点和局限性
One advantage of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its relatively low toxicity compared to other anti-cancer drugs. It has also been shown to have a broad spectrum of activity against different types of cancer cells. However, one limitation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. Another area of interest is the investigation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide in combination with other anti-cancer drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine the optimal dosing and administration of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide for its potential therapeutic applications.
合成方法
The synthesis of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-bromoaniline with N-methylpiperidine in the presence of an acid catalyst. The resulting compound is then treated with benzoyl chloride to obtain 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. The yield of this reaction is around 70%, and the purity of the product can be achieved through recrystallization.
科学研究应用
2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
属性
IUPAC Name |
2-bromo-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDODLHKUEJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)

![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)